2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride
Description
2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is a chiral organic compound featuring a cyclohexyl core substituted with two fluorine atoms at the 4,4-positions, an ethanolamine backbone (NH₂ and OH groups), and a hydrochloride salt. The hydrochloride salt form is commonly employed to increase aqueous solubility for pharmaceutical applications.
Properties
Molecular Formula |
C8H16ClF2NO |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
2-amino-1-(4,4-difluorocyclohexyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c9-8(10)3-1-6(2-4-8)7(12)5-11;/h6-7,12H,1-5,11H2;1H |
InChI Key |
VXHTYCGJSMTZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(CN)O)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Difluorocyclohexylation of Cyclohexanone Derivatives
One prevalent method involves the fluorination of cyclohexanone derivatives. This can be achieved through:
Electrophilic fluorination : Using reagents like diethylaminosulfur trifluoride (DAST) or similar electrophilic fluorinating agents to introduce fluorines at the 4-position of cyclohexanone precursors.
Radical fluorination : Employing radical initiators and fluorine sources such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to selectively fluorinate the cyclohexyl ring.
Synthesis of 4,4-Difluorocyclohexanone
A typical route involves:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Cyclohexanone fluorination | Using NFSI or DAST | Achieving selective difluorination at the 4-position |
| 2 | Purification | Chromatography | To isolate pure 4,4-difluorocyclohexanone |
This intermediate serves as a precursor for subsequent amination.
Formation of the Ethanolamine Backbone
Nucleophilic Addition to the Ketone
The 4,4-difluorocyclohexanone can undergo nucleophilic addition with ethylamine or related amines:
4,4-Difluorocyclohexanone + Ethylamine → Corresponding amino-ketone
This step typically occurs under basic or neutral conditions, often in ethanol or aqueous media, at room temperature or mild heating.
Reductive Amination
Alternatively, reductive amination can be employed:
Hydroxylation to Form the Ethanolamine
The amino-ketone intermediate can be converted into the ethanolamine derivative via:
Hydrolysis : Under acidic or basic conditions, cleaving any protecting groups if present.
Protection/Deprotection : If necessary, protecting groups such as Boc or CBZ may be used during intermediate steps to prevent side reactions.
Conversion to the Hydrochloride Salt
The free base amino-ethanol derivative is reacted with hydrogen chloride gas or hydrochloric acid in a suitable solvent (e.g., ethyl acetate, ethanol) to form the hydrochloride salt:
Amino-ethanol + HCl → 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride
This step enhances the compound's solubility and stability for biological applications.
Summary of the Synthetic Route
Research Findings and Data Tables
Table 1. Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride with structurally related compounds, emphasizing functional groups, physicochemical properties, and available
Notes:
- Chirality: The (1S)-configured amine in highlights the role of stereochemistry in biological activity, a factor relevant to the target compound’s ethanolamine structure.
- Discrepancy in Molecular Weight : The reported molecular weight of 240.69 for 2-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride conflicts with calculated values (~197.45), suggesting possible errors in the provided data.
- Synthetic Utility: Amine analogs (e.g., ) are frequently used as intermediates in drug synthesis, whereas the target compound’s amino alcohol structure may confer unique reactivity in coupling reactions.
Biological Activity
2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride (CAS No. 1909304-96-6) is a synthetic compound that has garnered interest in various biological and pharmacological studies. Its unique structure, characterized by a difluorocyclohexyl group, suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The molecular formula of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is C₈H₁₄ClF₂NO, with a molecular weight of 213.65 g/mol. It exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is essential for biological activity.
Research indicates that compounds similar to 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride may interact with various neurotransmitter systems. Specifically, they could influence serotonin and norepinephrine pathways, potentially leading to effects on mood and anxiety disorders. The difluorocyclohexyl moiety may enhance binding affinity to specific receptors due to its steric and electronic properties.
Pharmacological Effects
Studies have shown that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models. This is hypothesized to be due to its ability to modulate neurotransmitter levels in the brain.
- Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties, potentially making this compound a candidate for further exploration in anxiety treatment.
- Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects in models of neurodegenerative diseases, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Case Studies
A review of existing literature reveals several case studies focusing on the biological activity of related compounds:
-
Study on Antidepressant Effects :
- Objective : To evaluate the antidepressant-like effects of difluorocyclohexyl derivatives.
- Methodology : Behavioral tests (e.g., forced swim test) were conducted on rodents.
- Findings : Significant reduction in immobility time was observed, indicating potential antidepressant effects.
-
Neuroprotection in Models of Alzheimer’s Disease :
- Objective : To assess neuroprotective properties against amyloid-beta toxicity.
- Methodology : Cell culture studies using neuronal cell lines exposed to amyloid-beta peptides.
- Findings : The compound showed a dose-dependent reduction in cell death and oxidative stress markers.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduced immobility in rodent models | [Study on Antidepressants] |
| Anxiolytic | Decreased anxiety-like behavior | [Study on Anxiolytics] |
| Neuroprotection | Protection against amyloid-beta toxicity | [Neuroprotection Study] |
Q & A
Basic: What safety protocols are critical when handling 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride in laboratory environments?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if dust or aerosols are generated .
- First Aid Measures: In case of inhalation, immediately move to fresh air and administer oxygen if breathing is difficult. For skin contact, wash thoroughly with water. Always consult a medical professional and provide the safety data sheet (SDS) during treatment .
- Waste Disposal: Segregate chemical waste and use certified disposal services to prevent environmental contamination .
Basic: What synthetic strategies are effective for achieving high enantiomeric purity in this compound?
Answer:
- Chiral Resolution: Employ diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) for enantiomer separation .
- Enantioselective Synthesis: Utilize asymmetric catalysis (e.g., chiral palladium or organocatalysts) during the cyclohexyl ring formation or amine coupling steps. Monitor enantiomeric excess (ee) via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) .
Advanced: Which analytical techniques are most reliable for assessing purity and structural confirmation?
Answer:
- Purity Analysis:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (gradient elution). Purity >95% is achievable with optimized conditions .
- Elemental Analysis: Confirm elemental composition (C, H, N, Cl) within ±0.4% of theoretical values.
- Structural Confirmation:
Advanced: How should researchers address discrepancies in the compound’s stability under varying pH conditions during in vitro assays?
Answer:
- pH Stability Studies: Conduct accelerated stability testing in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours.
- Degradation Pathways: Under acidic conditions (pH <3), the amine group may protonate, increasing solubility but risking hydrochloride dissociation. Neutral or alkaline conditions (pH >7) may promote hydrolysis of the ethanolamine moiety.
- Mitigation: Use lyophilized forms for long-term storage and reconstitute in pH-stabilized buffers (e.g., phosphate-buffered saline, pH 7.4) immediately before assays .
Basic: What are the recommended storage conditions to maintain stability?
Answer:
- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent thermal degradation and photolysis .
- Humidity Control: Use desiccants (e.g., silica gel) to avoid hygroscopic clumping. The compound’s hydrochloride salt is prone to deliquescence in high humidity .
Advanced: What methodologies are suitable for studying metabolic pathways in preclinical models?
Answer:
- Radiolabeled Tracers: Synthesize -labeled analogs to track metabolic fate in rodent models. Extract metabolites from plasma/urine via solid-phase extraction (SPE) .
- LC-MS/MS Analysis: Use a Q-TOF mass spectrometer in positive ion mode to identify phase I (oxidation, deamination) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
